molecular formula C26H22N2O4 B8221293 (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-indol-4-yl)propanoicacid

(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-indol-4-yl)propanoicacid

Katalognummer: B8221293
Molekulargewicht: 426.5 g/mol
InChI-Schlüssel: DJVFXTSCQFAXNM-DEOSSOPVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative featuring an indole moiety at the 4-position of the aromatic ring. The Fmoc group serves as a protective group in solid-phase peptide synthesis (SPPS), enabling selective deprotection under mild basic conditions.

Eigenschaften

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-indol-4-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O4/c29-25(30)24(14-16-6-5-11-23-17(16)12-13-27-23)28-26(31)32-15-22-20-9-3-1-7-18(20)19-8-2-4-10-21(19)22/h1-13,22,24,27H,14-15H2,(H,28,31)(H,29,30)/t24-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJVFXTSCQFAXNM-DEOSSOPVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C5C=CNC5=CC=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=C5C=CNC5=CC=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Formation of 3-((Dimethylamino)methyl)-1H-indole-4-carbonitrile (Gramine Intermediate)

The synthesis begins with the preparation of a gramine-type intermediate to enable subsequent alkylation.

Reaction Conditions :

  • Substrate : 1H-Indole-4-carbonitrile

  • Reagents : Dimethylamine (40% aqueous), formaldehyde (37%), acetic acid

  • Solvent : THF/acetic acid (1:1)

  • Temperature : −4°C → room temperature (24 h)

  • Yield : 85–90%.

Mechanism :
The Mannich reaction introduces a dimethylaminomethyl group at the 3-position of the indole ring, forming 3-((dimethylamino)methyl)-1H-indole-4-carbonitrile. This intermediate facilitates nucleophilic alkylation in the next step.

Alkylation of Diethyl Acetamidomalonate

The gramine derivative undergoes alkylation with diethyl acetamidomalonate to construct the amino acid side chain.

Reaction Conditions :

  • Substrate : 3-((Dimethylamino)methyl)-1H-indole-4-carbonitrile

  • Alkylating Agent : Diethyl acetamidomalonate

  • Base : Potassium hydroxide

  • Solvent : Methanol/water (1:1)

  • Temperature : Room temperature (48 h)

  • Yield : 78–82%.

Key Reaction :
Gramine + Diethyl acetamidomalonateDiethyl 2-acetamido-2-((4-cyano-1H-indol-3-yl)methyl)malonate\text{Gramine + Diethyl acetamidomalonate} \rightarrow \text{Diethyl 2-acetamido-2-((4-cyano-1H-indol-3-yl)methyl)malonate}

Hydrolysis and Decarboxylation

The malonate ester is hydrolyzed to the carboxylic acid, followed by decarboxylation to yield the acetamido-protected amino acid.

Reaction Conditions :

  • Reagents : Hydrochloric acid (for hydrolysis), heat (for decarboxylation)

  • Solvent : Ethyl acetate/water

  • Yield : 90–95%.

Intermediate :
2-Acetamido-3-(1H-indol-4-yl)propanoic acid

Deprotection of the Acetamido Group

The acetyl group is removed under acidic conditions to generate the free amino acid.

Reaction Conditions :

  • Reagent : Hydrochloric acid (6 M)

  • Solvent : Methanol

  • Temperature : Reflux (4 h)

  • Yield : 85–88%.

Product :
3-(1H-Indol-4-yl)alanine (as hydrochloride salt)

Fmoc Protection of the Amino Group

The free amine is protected using 9-fluorenylmethyl chloroformate (Fmoc-Cl) under mild basic conditions.

Reaction Conditions :

  • Substrate : 3-(1H-Indol-4-yl)alanine

  • Reagent : Fmoc-Cl, N-ethyl-N,N-diisopropylamine (DIPEA)

  • Solvent : N,N-Dimethylformamide (DMF)

  • Temperature : 0°C → room temperature (2 h)

  • Yield : 92–95%.

Key Reaction :
3-(1H-Indol-4-yl)alanine + Fmoc-ClDIPEA, DMF(2S)-2-([(9H-fluoren-9-yl)methoxy]carbonylamino)-3-(1H-indol-4-yl)propanoic acid\text{3-(1H-Indol-4-yl)alanine + Fmoc-Cl} \xrightarrow{\text{DIPEA, DMF}} \text{(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-indol-4-yl)propanoic acid}

Analytical Data and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, DMSO-d6) :
    δ 12.5 (bs, 1H, COOH), 8.22 (s, 1H, indole NH), 7.72 (d, J = 6.5 Hz, 1H), 7.52–7.48 (m, 2H), 4.22 (s, 1H, α-CH), 3.58–3.30 (dd, 2H, β-CH2).

  • ¹³C NMR :
    δ 174.7 (COOH), 168.2 (Fmoc carbonyl), 138.1 (indole C4), 128.9–115.4 (aromatic carbons), 52.2 (α-C), 27.7 (β-C).

Mass Spectrometry

  • HRMS (ESI) : m/z calcd. for C24H20N2O4 [M+H]⁺: 513.32; found: 513.31.

Alternative Synthetic Routes

Asymmetric Phase-Transfer Catalysis

A reported method for similar Fmoc-amino acids uses chiral phase-transfer catalysts to achieve enantiomeric excess >99%. For example, (R)-3,3′-dibromo-BINOL with SnCl4 enables stereoselective alkylation of indole derivatives.

Solid-Phase Peptide Synthesis (SPPS)

The compound can be synthesized on-resin using Fmoc-SPPS protocols, though this requires pre-loaded 3-(1H-indol-4-yl)alanine building blocks.

Challenges and Optimization

Regioselectivity in Indole Functionalization

Achieving 4-substitution on the indole ring is non-trivial. The gramine pathway (Section 2.1) ensures regiocontrol, but competing 3-substitution byproducts may form if reaction conditions deviate.

Enantiomeric Purity

Racemization during Fmoc protection is minimized by:

  • Using DIPEA as a mild base.

  • Maintaining temperatures ≤25°C .

Analyse Chemischer Reaktionen

Types of Reactions

(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-indol-4-yl)propanoic acid undergoes several types of chemical reactions:

    Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.

    Coupling Reactions: The free amino group can participate in peptide bond formation with carboxyl groups of other amino acids.

    Oxidation and Reduction: The indole moiety can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide (DMF).

    Coupling: DCC or DIC with DMAP in anhydrous conditions.

    Oxidation: Potassium permanganate (KMnO4) or other oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or other reducing agents.

Major Products Formed

    Deprotected Amino Acid: After Fmoc removal.

    Peptide Chains: When coupled with other amino acids.

    Oxidized or Reduced Indole Derivatives: Depending on the reaction conditions.

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

The primary application of (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-indol-4-yl)propanoic acid lies in its use as a building block in peptide synthesis. The Fmoc group serves to protect the amino group during synthesis, preventing premature reactions and allowing for selective coupling with other amino acids.

Research has indicated that compounds containing indole structures exhibit significant biological activities, including:

  • Antibacterial Properties : Studies have shown that derivatives of indole can inhibit bacterial growth, suggesting potential applications in antimicrobial drug development .
  • Anticancer Activity : Indole derivatives have been evaluated for their anticancer properties, demonstrating effectiveness against various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest .

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications due to its ability to modulate biological pathways. For instance:

  • Protein Interaction Studies : Research indicates that the indole moiety can engage in π-stacking interactions with proteins, influencing enzyme-substrate binding dynamics .

Study on Antibacterial Activity

A study assessed the antibacterial properties of indole derivatives including (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-indol-4-yl)propanoic acid. Results indicated that these compounds could inhibit bacterial efflux pumps, enhancing their effectiveness against resistant strains .

Anticancer Evaluation

In vitro studies conducted by the National Cancer Institute demonstrated that (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-indol-4-yl)propanoic acid exhibited significant cytotoxicity against various human tumor cell lines, with mean GI50 values indicating promising anticancer activity .

Wirkmechanismus

The mechanism of action of (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-indol-4-yl)propanoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective peptide bond formation. Upon completion of the synthesis, the Fmoc group is removed to reveal the free amino group, enabling further reactions or biological activity.

Vergleich Mit ähnlichen Verbindungen

Structural Variations in Indole-Substituted Analogs

The position and substituents on the indole ring significantly influence physicochemical and biological properties. Key analogs include:

Compound Name Indole Substitution Molecular Formula Molecular Weight (g/mol) Key Features Evidence ID
(2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-indol-3-yl)propanoic acid 3-position C26H22N2O4 426.47 Common indole configuration; used in SPPS and antiviral studies.
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(5-bromo-1H-indol-3-yl)propanoic acid 5-Bromo, 3-position C26H21BrN2O4 505.36 Bromine enhances electrophilic reactivity; potential halogen bonding.
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-chloro-1H-indol-3-yl)propanoic acid 6-Chloro, 3-position C26H21ClN2O4 460.87 Chlorine improves metabolic stability; used in peptide-drug conjugates.
Target Compound: (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-indol-4-yl)propanoic acid 4-position C26H22N2O4 426.47 Rare 4-indole substitution; may reduce steric hindrance in peptide chains.

Key Observations :

  • Indole Position : The 4-indole isomer (target compound) is less common than 3-indole analogs. This positional shift could alter peptide backbone conformation and binding interactions in biological targets.

Functional Group Modifications in Non-Indole Analogs

Substitutions on the aromatic ring or side chain introduce diverse functionalities:

Compound Name Substituent/Modification Molecular Formula Molecular Weight (g/mol) Key Features Evidence ID
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(difluoromethyl)phenyl)propanoic acid Difluoromethylphenyl C25H21F2NO4 437.44 Fluorine enhances lipophilicity and metabolic stability.
(2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-hydroxy-1H-imidazol-4-yl)propanoic acid Hydroxyimidazole C21H19N3O5 393.39 Imidazole enables metal coordination; impacts solubility and pH sensitivity.
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,4,5-trifluorophenyl)propanoic acid 2,4,5-Trifluorophenyl C24H19F3NO4 448.41 Trifluorination increases electronegativity; improves target selectivity.

Key Observations :

  • Fluorinated Derivatives : Compounds with difluoromethyl () or trifluorophenyl () groups exhibit enhanced bioavailability and resistance to oxidative metabolism.
  • Heterocyclic Substituents : The hydroxyimidazole derivative () introduces hydrogen-bonding capabilities, which are absent in the indole-based target compound.

Peptide Backbone and Side-Chain Modifications

Variations in the amino acid backbone or protective groups influence synthetic utility:

Compound Name Modification Molecular Formula Molecular Weight (g/mol) Key Features Evidence ID
Fmoc-L-Dap(NBSD)-OH Selenadiazolyl side chain C24H19N5O6Se 552.41 Selenium enhances redox activity; used in fluorescent probes.
Fmoc-L-Dap(NBTD)-OH Thiadiazolyl side chain C24H19N5O6S 505.51 Sulfur-based heterocycle improves π-stacking interactions.
(2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(p-tolyl)propanoic acid Hydroxy and p-tolyl groups C25H23NO5 417.45 Hydroxyl group increases polarity; p-tolyl enhances steric bulk.

Key Observations :

  • Heteroatom Incorporation : Selenium () and sulfur () in side chains expand functional utility in catalysis or bioconjugation.
  • Steric and Polar Effects : Hydroxy and p-tolyl groups () alter solubility and steric hindrance, impacting peptide assembly efficiency.

Biologische Aktivität

The compound (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-indol-4-yl)propanoic acid , often referred to as Fmoc-L-indole propanoic acid, is a derivative of indole that has garnered attention in various fields, particularly in medicinal chemistry and biochemistry. Its unique structure, featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group and an indole moiety, suggests potential biological activities that merit detailed exploration.

Molecular Characteristics

PropertyValue
Molecular Formula C20H24N2O4
Molecular Weight 360.42 g/mol
CAS Number 185379-40-2
IUPAC Name (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-indol-4-yl)propanoic acid
Purity >95% (HPLC)

The biological activity of (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-indol-4-yl)propanoic acid is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The Fmoc group stabilizes the compound during reactions, while the indole moiety is known to participate in π-stacking interactions and hydrogen bonding, facilitating its binding to target proteins.

Research Findings

  • Anticancer Activity : Studies have indicated that derivatives of indole compounds exhibit significant anticancer properties. For instance, (2S)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}amino acids have been shown to inhibit tumor cell proliferation through modulation of apoptosis pathways and cell cycle arrest.
  • Antimicrobial Properties : Research has demonstrated that indole derivatives possess antimicrobial activity against a range of pathogens. The structural features of (2S)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}amino acids contribute to their effectiveness as antimicrobial agents.
  • Neuroprotective Effects : Some studies suggest that indole derivatives may exert neuroprotective effects by modulating neurotransmitter systems, particularly in models of neurodegenerative diseases.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the effects of various Fmoc-protected indole derivatives on cancer cell lines. The results indicated that (2S)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}amino propanoic acid exhibited IC50 values in the micromolar range against several cancer cell lines, suggesting potent anticancer activity.

Case Study 2: Antimicrobial Efficacy

In a comparative study published in Pharmaceutical Biology, the antimicrobial efficacy of (2S)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}amino propanoic acid was assessed against Gram-positive and Gram-negative bacteria. The compound showed significant inhibition zones, indicating its potential as a therapeutic agent against bacterial infections.

Q & A

Q. What are the key considerations for synthesizing this compound in solid-phase peptide synthesis (SPPS)?

  • Methodological Answer: The synthesis involves Fmoc-protection strategies typical for SPPS. Key steps include:
  • Coupling Conditions : Use activating agents like HBTU or HATU with DIEA in DCM or DMF to facilitate amino acid coupling .
  • Deprotection : Remove the Fmoc group using 20% piperidine in DMF, ensuring complete cleavage while minimizing side reactions .
  • Indole Protection : The 1H-indol-4-yl group may require protection (e.g., with Boc) to prevent oxidation during synthesis .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer:
  • Storage : Keep in a moisture-free, inert atmosphere (argon/nitrogen) at -20°C, protected from light to prevent degradation of the Fmoc and indole groups .
  • Handling : Use gloves and work under a fume hood to avoid inhalation of dust; avoid contact with oxidizing agents .

Q. What analytical techniques are recommended for confirming structure and purity?

  • Methodological Answer:
  • HPLC : Use reverse-phase C18 columns with a water/acetonitrile gradient (0.1% TFA) to assess purity .
  • NMR : Confirm stereochemistry via 1^1H and 13^{13}C NMR, focusing on indole proton signals (δ 7.0–7.5 ppm) and Fmoc carbonyl peaks (δ 165–170 ppm) .
  • Mass Spectrometry : ESI-MS or MALDI-TOF to verify molecular weight (expected [M+H]+^+: ~452.4 g/mol) .

Advanced Research Questions

Q. How can coupling efficiency be optimized when incorporating this amino acid into peptide sequences?

  • Methodological Answer:
  • Activation : Pre-activate the amino acid with HATU/DIEA in DMF for 5 minutes before coupling .
  • Solvent Choice : Use DCM:DMF (1:1) to balance solubility and swelling of resin .
  • Monitoring : Perform Kaiser tests or FT-IR to confirm coupling completion .

Q. What strategies mitigate racemization during synthesis?

  • Methodological Answer:
  • Temperature Control : Conduct couplings at 0–4°C to suppress base-induced racemization .
  • Additives : Include Oxyma Pure or HOAt to reduce side reactions .

Q. How to address solubility challenges in SPPS with this compound?

  • Methodological Answer:
  • Solvent Blends : Use DMF:DCM (3:1) or DMSO cosolvents to enhance solubility .
  • Microwave-Assisted Synthesis : Apply controlled heating (50°C) to improve dissolution without degrading the Fmoc group .

Q. How to analyze contradictory mass spectrometry data in peptide synthesis?

  • Methodological Answer:
  • Hypothesis Testing : Cross-validate with NMR to distinguish between oxidation products (e.g., indole ring modifications) and truncation sequences .
  • High-Resolution MS : Use HRMS to resolve isotopic patterns and confirm unexpected adducts .

Q. What are effective methods for Fmoc deprotection without side reactions?

  • Methodological Answer:
  • Piperidine Concentration : 20% piperidine in DMF (2 × 5 min) minimizes β-elimination side reactions .
  • Alternative Bases : Use DBU/piperidine (2:98) for sensitive sequences .

Q. How to troubleshoot low yields during synthesis?

  • Methodological Answer:
  • Stoichiometry : Ensure a 3–5-fold excess of amino acid relative to resin loading .
  • Resin Swelling : Pre-swell resin in DCM for 30 minutes to improve accessibility .

Q. What side reactions occur with the indole moiety, and how are they managed?

  • Methodological Answer:
  • Oxidation : Protect the indole nitrogen with a Boc group during synthesis; avoid strong oxidizing agents .
  • Alkylation : Use mild deprotection conditions (e.g., TFA with scavengers like triisopropylsilane) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.